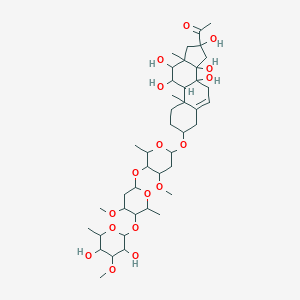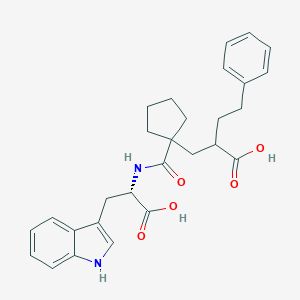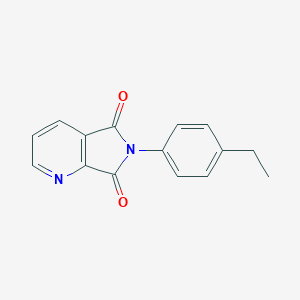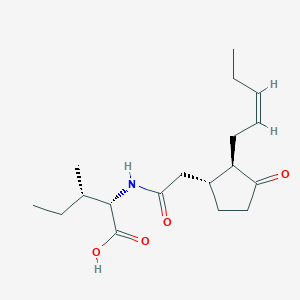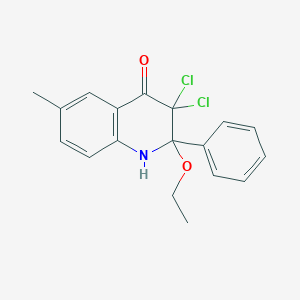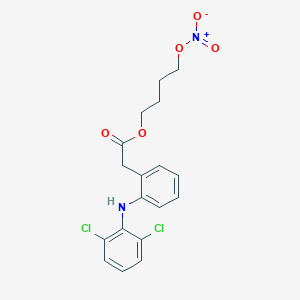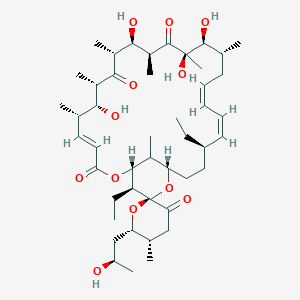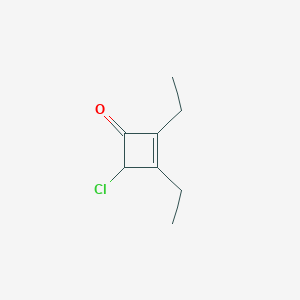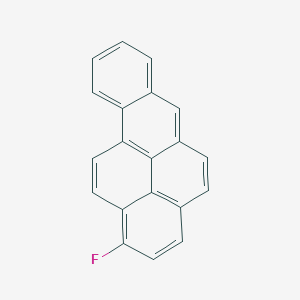
1-Fluorobenzo(a)pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluorobenzo(a)pyrene (1-FBAP) is a polycyclic aromatic hydrocarbon (PAH) that is classified as a potent carcinogen. It is formed during the incomplete combustion of organic matter, such as fossil fuels, tobacco, and grilled or charred food. 1-FBAP has been identified as a major contributor to the mutagenic and carcinogenic effects of PAHs, and its toxicity has been extensively studied in vitro and in vivo.
作用機序
The carcinogenicity of 1-Fluorobenzo(a)pyrene is primarily attributed to its ability to form DNA adducts, which can cause mutations and chromosomal aberrations. The formation of DNA adducts is mediated by the metabolic activation of 1-Fluorobenzo(a)pyrene to reactive intermediates, such as epoxides and diol epoxides, which can covalently bind to DNA and other macromolecules. In addition, 1-Fluorobenzo(a)pyrene can induce oxidative stress and inflammation, which can further contribute to the development and progression of cancer.
Biochemical and Physiological Effects:
In vitro and in vivo studies have demonstrated that exposure to 1-Fluorobenzo(a)pyrene can lead to a wide range of biochemical and physiological effects, including DNA damage, apoptosis, cell cycle arrest, inflammation, and oxidative stress. These effects can vary depending on the dose, duration, and route of exposure, as well as the cell or tissue type being studied.
実験室実験の利点と制限
One of the main advantages of using 1-Fluorobenzo(a)pyrene in lab experiments is its well-established carcinogenicity and toxicity profile. This allows researchers to study the effects of 1-Fluorobenzo(a)pyrene in a controlled and reproducible manner, and to compare the results with other PAHs or carcinogens. However, the use of 1-Fluorobenzo(a)pyrene also has some limitations, such as the need for specialized equipment and expertise to handle and analyze the compound, as well as the potential for non-specific effects or artifacts in some assays.
将来の方向性
There are several areas of research that could benefit from further investigation of 1-Fluorobenzo(a)pyrene. These include:
1. Development of more efficient and selective methods for synthesizing and analyzing 1-Fluorobenzo(a)pyrene, as well as other PAHs and their metabolites.
2. Identification of novel biomarkers or targets that can be used to monitor or prevent the effects of 1-Fluorobenzo(a)pyrene and other PAHs on human health.
3. Evaluation of the potential interactions between 1-Fluorobenzo(a)pyrene and other environmental or genetic factors that may modulate its carcinogenicity or toxicity.
4. Screening of natural or synthetic compounds that can inhibit the formation or activity of 1-Fluorobenzo(a)pyrene and other PAHs, and testing their efficacy and safety in animal models and clinical trials.
5. Development of more accurate and predictive models for assessing the carcinogenicity and toxicity of 1-Fluorobenzo(a)pyrene and other PAHs, and their relevance to human health.
Conclusion:
1-Fluorobenzo(a)pyrene is a potent carcinogen that has been extensively studied as a model compound for understanding the mechanisms of PAH-induced carcinogenesis. Its synthesis, toxicity, and biological effects have been well characterized in vitro and in vivo. Further research is needed to elucidate the complex interactions between 1-Fluorobenzo(a)pyrene and other environmental or genetic factors, and to identify effective strategies for preventing or mitigating its harmful effects on human health.
合成法
The synthesis of 1-Fluorobenzo(a)pyrene involves the reaction of benzo(a)pyrene (BaP) with fluorine gas in the presence of a catalyst. The reaction is typically carried out under high temperature and pressure conditions, and the yield of 1-Fluorobenzo(a)pyrene can be improved by optimizing the reaction parameters and using more efficient catalysts.
科学的研究の応用
1-Fluorobenzo(a)pyrene has been widely used as a model compound for studying the mechanisms of PAH-induced carcinogenesis. It has been shown to induce DNA damage, oxidative stress, and inflammation in various cell types and animal models. Researchers have used 1-Fluorobenzo(a)pyrene to investigate the role of different enzymes and signaling pathways in the metabolism and detoxification of PAHs, as well as to identify potential chemopreventive agents that can inhibit the formation or activity of 1-Fluorobenzo(a)pyrene.
特性
CAS番号 |
150765-66-5 |
|---|---|
製品名 |
1-Fluorobenzo(a)pyrene |
分子式 |
C20H11F |
分子量 |
270.3 g/mol |
IUPAC名 |
1-fluorobenzo[a]pyrene |
InChI |
InChI=1S/C20H11F/c21-18-10-7-12-5-6-14-11-13-3-1-2-4-15(13)16-8-9-17(18)19(12)20(14)16/h1-11H |
InChIキー |
VHALAGXODIENSE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)F)C=C3 |
正規SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)F)C=C3 |
その他のCAS番号 |
150765-66-5 |
同義語 |
1-fluorobenzo(a)pyrene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




